![molecular formula C6H10N2OS B2995366 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile CAS No. 1934389-94-2](/img/structure/B2995366.png)

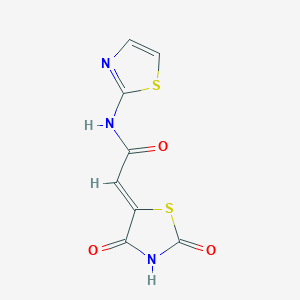

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

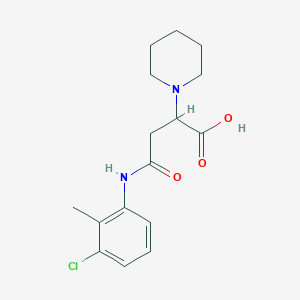

The compound “2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile” has a molecular weight of 158.22 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h5H,1-2,4,6H2,(H,8,9) . This suggests that the compound contains a thiolane ring (a five-membered ring with four carbon atoms and one sulfur atom), an amine group (-NH2), and a nitrile group (-CN).

Applications De Recherche Scientifique

Novel Class of Isoindolinones

Research led by Opatz and Ferenc (2004) explored the condensation of 2-carboxybenzaldehyde with primary amines in the presence of cyanide, resulting in the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. This process signifies a novel approach to synthesizing a class of isoindolinones, offering potential for the development of new materials and pharmaceuticals (Opatz & Ferenc, 2004).

Aza-Piancatelli Rearrangement/Michael Reaction

In a study conducted by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives underwent an aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights the versatility of acetonitrile as a solvent in facilitating complex organic reactions with high selectivity and yield (Reddy et al., 2012).

Amide Synthons from Dialkylaminoacetonitrile Derivatives

Zhang et al. (2004) utilized dialkylamino acetonitrile derivatives as alternatives to cyanohydrin synthons for the preparation of heteroaryl dialkyl amides. This sequential base-mediated coupling and oxidation strategy opens new pathways for synthesizing complex amide structures, potentially impacting the pharmaceutical industry by providing a more efficient route to amide-based drugs (Zhang et al., 2004).

Oxidative Cyclization to Acetonitriles

Aksenov et al. (2022) described a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This nucleophilic intramolecular cyclization, involving oxidation, improves yields and broadens reaction scope, illustrating the compound's role in synthesizing complex cyclic structures with potential applications in material science and drug development (Aksenov et al., 2022).

Propriétés

IUPAC Name |

2-[(1-oxothiolan-1-ylidene)amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-2,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCAALXWRQCXMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=NCC#N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)

![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)

![8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995295.png)

![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2995297.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)

![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2995302.png)

![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)

![3-(4-methoxyphenyl)-8-methyl-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)